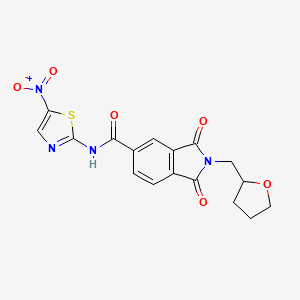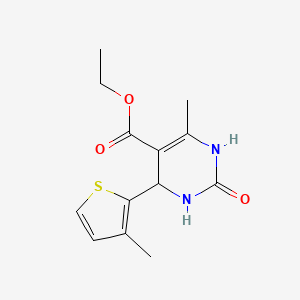
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide, also known as CTDPX, is a chemical compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide selectively inhibits the activity of a protein kinase called CTD kinase-like factor (CLK), which is involved in the regulation of mRNA processing. By inhibiting CLK, this compound can alter the splicing of specific genes, leading to changes in gene expression and potentially providing insights into the function of these genes.
Biochemical and Physiological Effects
Studies have shown that this compound can alter the splicing of specific genes in cells, leading to changes in gene expression. It has also been shown to have anti-proliferative effects in cancer cells, potentially making it useful in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide is its selectivity for CLK, which allows for the specific inhibition of this kinase without affecting other cellular processes. However, one limitation is that its effects on gene splicing may be cell-type specific, making it important to carefully choose the cell lines used in experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide. One area of interest is in studying its effects on gene splicing in different cell types and under different conditions. Additionally, this compound may have potential therapeutic applications in cancer research, and further studies could explore its anti-proliferative effects in more detail. Finally, this compound could be used in combination with other compounds to study the interactions between different signaling pathways in cells.
Métodos De Síntesis
The synthesis method for 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide involves multiple steps, including the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with tetrahydro-2-furanmethanol to form the corresponding ester, which is then hydrolyzed to form the carboxylic acid. Finally, the carboxylic acid is reacted with N,N-dimethylformamide dimethyl acetal to form this compound.
Aplicaciones Científicas De Investigación
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, making it useful in studying the function of this kinase in various biological processes.
Propiedades
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZJBIFOVUGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B4923733.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)

![N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4923758.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)


![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)
![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)